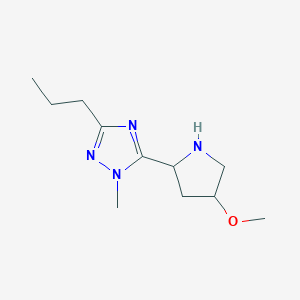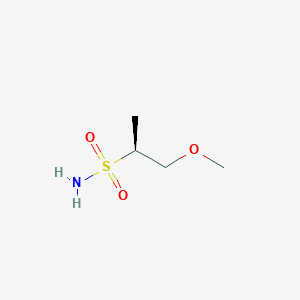
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 3 on the naphthyridine ring The naphthyridine ring itself is a fused bicyclic structure consisting of two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid typically involves the cyclization of substituted 3-aminopyridine compounds. One common method is the Skraup reaction, which uses glycerol and various catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another approach involves the hydrolysis of 1,5-naphthyridine-3-carboxylates to yield the corresponding carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes, including nucleophilic substitution reactions, acid/base-catalyzed reactions, and cyclization reactions. These methods are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exhibiting its antiproliferative or antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine-3-carboxylic acid: This compound shares the same core structure but lacks the chlorine substitutions at positions 4 and 6.
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: This ester derivative is similar but has an ethyl group instead of a carboxylic acid group.
Uniqueness: 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to its unsubstituted counterparts .
Eigenschaften
Molekularformel |
C9H4Cl2N2O2 |
|---|---|
Molekulargewicht |
243.04 g/mol |
IUPAC-Name |
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-2-1-5-8(13-6)7(11)4(3-12-5)9(14)15/h1-3H,(H,14,15) |
InChI-Schlüssel |
MOLWPOZEYHUGGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C(C(=CN=C21)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)

![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)


![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)



![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)


